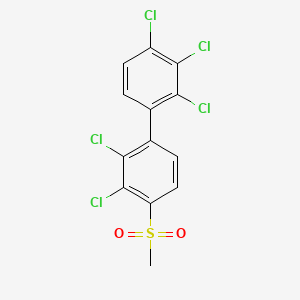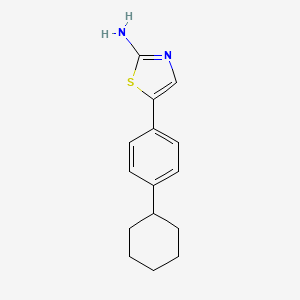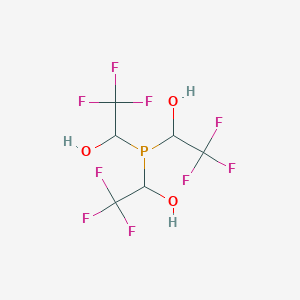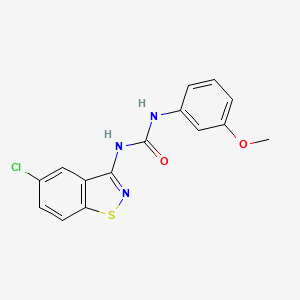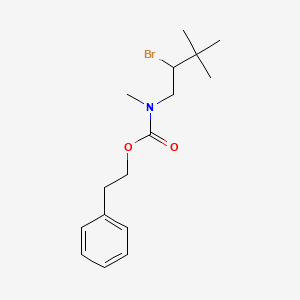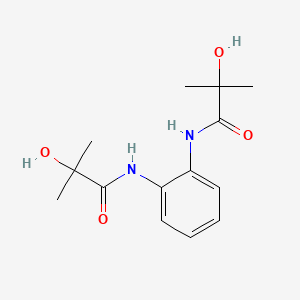
N,N'-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is an organic compound characterized by the presence of two hydroxy groups and two amide groups attached to a phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) typically involves the reaction of 1,2-phenylenediamine with 2-hydroxy-2-methylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Scientific Research Applications
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism of action of N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and amide groups facilitate hydrogen bonding and electrostatic interactions with target molecules, leading to modulation of their activity. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-[Methylenebis(2-hydroxy-4,1-phenylene)]bis(2-propylpentanamide)
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide
Uniqueness
N,N’-(1,2-Phenylene)bis(2-hydroxy-2-methylpropanamide) is unique due to its specific arrangement of hydroxy and amide groups on the phenylene ring, which imparts distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
107680-76-2 |
|---|---|
Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-hydroxy-N-[2-[(2-hydroxy-2-methylpropanoyl)amino]phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C14H20N2O4/c1-13(2,19)11(17)15-9-7-5-6-8-10(9)16-12(18)14(3,4)20/h5-8,19-20H,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
HWDJZBUUWVFCOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC=C1NC(=O)C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


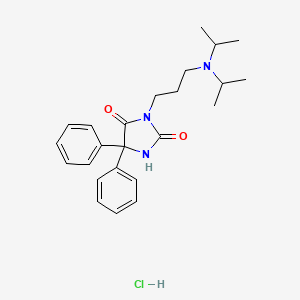


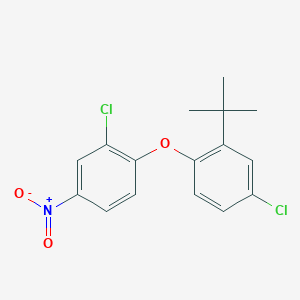
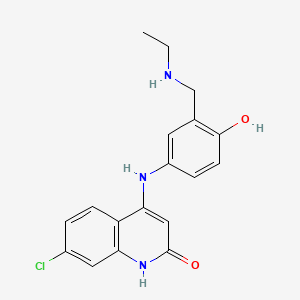


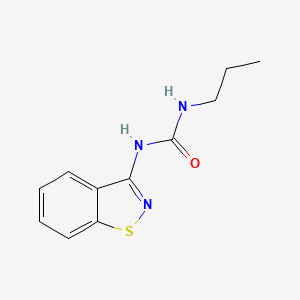
![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
